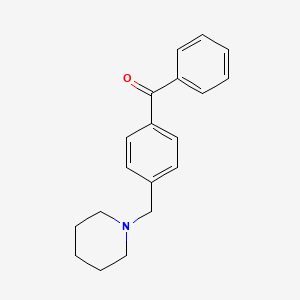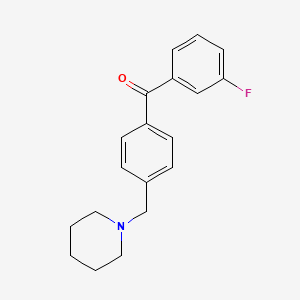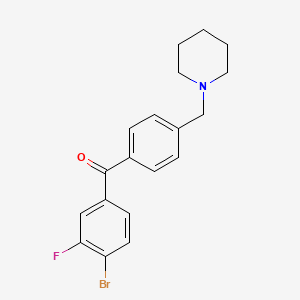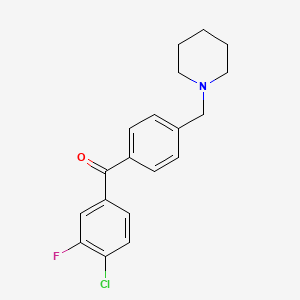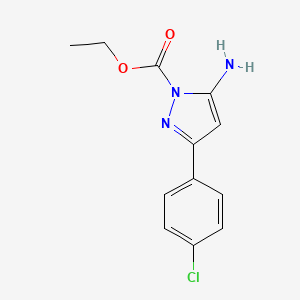
ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate” is a chemical compound with a pyrazole nucleus. Pyrazoles are important in different areas of organic and medicinal chemistry due to their broad range of biological activities . The compound has a molecular formula of C9H8ClN3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring substituted with an amino group at the 5-position and a 4-chlorophenyl group at the 3-position . The exact structure would require further analysis or experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C9H8ClN3, an average mass of 193.633 Da, and a mono-isotopic mass of 193.040680 Da . Other properties such as boiling point, vapor pressure, and solubility would require further experimental data.Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate has been utilized in the synthesis of various novel compounds that exhibit significant antimicrobial and anticancer activities. For instance, certain derivatives of this compound demonstrated higher anticancer activity than the reference drug, doxorubicin, as well as possessing good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Molecular Structure Analysis
This compound has been synthesized through various protocols, including reactions with ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The resulting compound, characterized by NMR and mass spectral analysis, exhibited interesting intramolecular hydrogen bonds contributing to structural stability. Its molecular structure and interactions, including π–π interactions, have been studied, revealing insights into its pharmacological importance (Achutha et al., 2017).
Applications in Heterocyclic Chemistry
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation with 1,3-dicarbonyl compounds to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are further converted into their 1-unsubstituted analogs, highlighting its utility in heterocyclic chemistry (Lebedˈ et al., 2012).
Cross-Coupling Reactions and Condensed Pyrazoles Synthesis
This compound has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of different condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. This showcases its versatility in synthetic organic chemistry (Arbačiauskienė et al., 2011).
Ultrasound Irradiation in Synthesis
The compound has been used in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. This methodology highlights the reduction in reaction times and the achievement of high regioselectivity, demonstrating the compound's adaptability to advanced synthetic techniques (Machado et al., 2011).
Hydrogen-Bonded Supramolecular Structures
The compound has also been studied for its ability to form hydrogen-bonded supramolecular structures. This property is significant in the context of crystal engineering and materials science, contributing to the understanding of molecular interactions and assembly (Costa et al., 2007).
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which this compound is a part of, are known to interact with various receptors or enzymes, such as p38mapk, different kinases, cox, and targets important for bacterial and virus infections . These targets play crucial roles in cellular signaling, inflammation, and infection processes.
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of certain enzymes . For instance, a similar compound, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase .
Biochemical Pathways
Given the potential targets of pyrazole derivatives, it can be inferred that this compound may affect pathways related to cellular signaling, inflammation, and infection processes .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including anti-tumor, anti-bacterial, anti-microbial, anti-fungal, anti-inflammatory, analgesic, anti-depressant, anti-convulsant, anti-pyretic activities, anti-parasitic, anti-malarial, anti-tumor, and anti-viral activities .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and these kinases can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can bind to receptor proteins, altering their conformation and affecting signal transduction pathways.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it has been reported to influence the expression of certain genes involved in metabolic processes, thereby affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For example, prolonged exposure to this compound can lead to changes in cell viability and function, which may be attributed to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At lower doses, this compound can exert beneficial effects, such as enhancing immune responses and reducing inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
ethyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)16-11(14)7-10(15-16)8-3-5-9(13)6-4-8/h3-7H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYCGRXZBNHEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


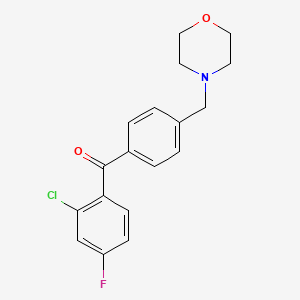
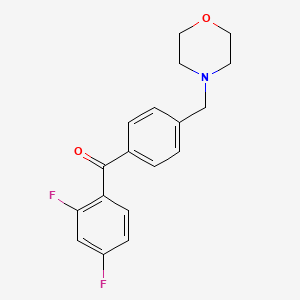
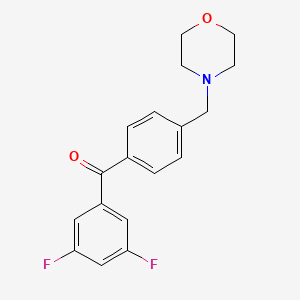
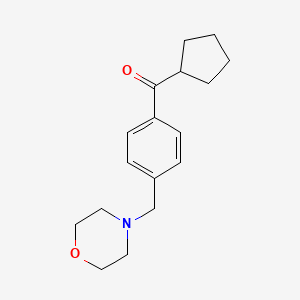
![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)
